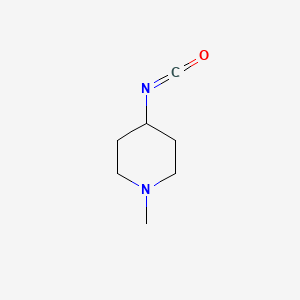

4-Isocyanato-1-methylpiperidine

Description

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

4-isocyanato-1-methylpiperidine |

InChI |

InChI=1S/C7H12N2O/c1-9-4-2-7(3-5-9)8-6-10/h7H,2-5H2,1H3 |

InChI Key |

FHCYSJYLWYPKLY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isocyanato 1 Methylpiperidine and Its Precursors

Strategies for the Construction of the 1-Methylpiperidine (B42303) Ring

The formation of the 1-methylpiperidine core is a critical step, and several synthetic strategies have been developed to achieve this. These methods include intramolecular cyclization, multicomponent reactions, and catalytic hydrogenation and reduction.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds like piperidines. This approach involves the formation of a ring from a single molecule containing all the necessary atoms. One notable method is the intramolecular reductive cyclization of a conjugated keto-azide intermediate, which has been successfully applied to construct 2,3,6-trisubstituted piperidine (B6355638) skeletons. exlibrisgroup.com Another approach involves the hypervalent iodine-mediated intramolecular alkene halocyclisation, where an alkene is activated by a hypervalent iodine reagent, prompting an intramolecular attack by a nitrogen nucleophile to form the piperidine ring. beilstein-journals.org

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer an efficient route to complex molecules like piperidines in a single step from three or more starting materials. rug.nl A notable example is the one-pot, multi-component condensation of aldehydes, amines, and β-ketoesters. semanticscholar.org This method has been shown to be effective for synthesizing highly substituted piperidines under mild, environmentally friendly conditions. semanticscholar.org Biocatalytic approaches, such as using an immobilized lipase, have also been developed for the multicomponent synthesis of piperidine derivatives, offering high yields and catalyst reusability. rsc.org

Catalytic Hydrogenation and Reduction Methods

Catalytic hydrogenation and reduction are widely used methods for the synthesis of the piperidine ring. One such method involves the catalytic hydrogenation of furfurylamine (B118560) or tetrahydrofurfurylamine (B43090) in the presence of a hydrogenation catalyst. google.com Another approach is the asymmetric transfer hydrogenation of cyclic imines, using a formic acid/N-methylpiperidine mixture as the hydrogen source, which can rapidly produce highly enantioselective amines. researchgate.net Furthermore, the hydrogenation of N-formyl piperidine can be controlled to yield N-methyl piperidine with high conversion and selectivity. researchgate.netfrontiersin.org

Introduction of the Isocyanato Moiety at the 4-Position

Once the 1-methylpiperidine ring is formed, the next crucial step is the introduction of the isocyanato group at the 4-position. This can be achieved through both phosgenation-based and non-phosgenation routes.

Phosgenation-Based Synthetic Routes from Corresponding Amines

The traditional and most common method for producing isocyanates involves the reaction of a primary amine with phosgene (B1210022). In the context of 4-isocyanato-1-methylpiperidine, the precursor would be 4-amino-1-methylpiperidine. chemchart.comchemicalbook.comsynthonix.comapolloscientific.co.ukbiosynth.com This reaction proceeds through the formation of a carbamoyl (B1232498) chloride, which is then thermolyzed to yield the isocyanate. google.com While effective, this method involves the use of highly toxic phosgene, leading to the exploration of safer alternatives.

Non-Phosgenation Alternatives for Isocyanate Formation

Growing safety and environmental concerns have driven the development of phosgene-free routes to isocyanates. nwo.nl One promising alternative is the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the resulting product to yield the organic isocyanate. google.com Another approach involves the reductive carbonylation of nitro-aromatics to form carbamate (B1207046) esters, which can then be pyrolyzed to the isocyanate. nwo.nl The fixation of carbon dioxide also presents a green chemistry route, where CO2 is used to create cyclic carbonates that can be converted to polyurethanes without the use of isocyanates. nih.gov

Table of Compounds

Masked Isocyanate Precursor Strategies

Isocyanates are highly reactive functional groups, which can present challenges in complex molecule synthesis due to their propensity for side reactions. Masked isocyanate precursor strategies offer a valuable solution by generating the reactive isocyanate in situ from a more stable, "masked" form. This approach enhances functional group tolerance and can simplify purification processes. While specific examples for this compound are not extensively detailed in publicly available literature, general principles of masked isocyanate synthesis can be applied.

One common strategy involves the use of blocking agents that react with the isocyanate to form a stable adduct. This adduct can then be deblocked under specific conditions, such as heat, to release the isocyanate for subsequent reactions. For amine precursors like 4-amino-1-methylpiperidine, a common pathway to the isocyanate is through phosgenation. However, to avoid the handling of highly toxic phosgene, alternative, safer phosgene equivalents are often employed.

A notable development in this area is the use of oxadiazolones as traceless, blocked N-isocyanate precursors. organic-chemistry.orgchemicalbook.com In this methodology, an N-acyl derivative of a precursor can cyclize to form a stable oxadiazolone. organic-chemistry.orgchemicalbook.com Upon heating, this heterocyclic compound can release the desired isocyanate, which can then be trapped by a nucleophile. organic-chemistry.orgchemicalbook.com This strategy has been explored for the synthesis of aza-peptides and hydantoins from stable precursors. organic-chemistry.orgchemicalbook.com

Another approach involves the use of blocked O-substituted isocyanates, which serve as precursors for hydroxamic acid derivatives. synthonix.com These phenol-blocked O-isocyanates demonstrate high stability and can be activated under specific thermal conditions in the presence of a base to react with carboxylic acids. synthonix.com

The table below illustrates the conceptual application of different masked precursors for generating isocyanates.

| Precursor Type | Masking Group/Structure | Activation Condition | Resulting Intermediate |

| Blocked Isocyanate | Phenol, Caprolactam | Thermal | Isocyanate |

| Oxadiazolone | Heterocyclic Ring | Thermal, Base Catalysis | Amido-isocyanate |

| Curtius Rearrangement | Acyl Azide (B81097) | Thermal | Isocyanate |

| Lossen Rearrangement | O-Acyl Hydroxamic Acid | Base | Isocyanate |

This table presents generalized masked isocyanate strategies that could be theoretically applied to the synthesis of this compound.

Optimization of Reaction Conditions and Process Development for this compound Synthesis

The optimization of reaction conditions is a critical step in the development of a robust and efficient synthesis for any chemical compound, including this compound. This process involves systematically varying parameters such as temperature, solvent, catalyst, and reactant concentrations to maximize yield and purity while minimizing reaction time and by-product formation. researchgate.net

For the synthesis of a substituted piperidine derivative, several key transformations may require careful optimization. For instance, the initial formation of the 1-methylpiperidine core or the introduction of the amino group at the 4-position are crucial steps. A patent for the synthesis of a related pyridinoylpiperidine compound describes the conversion of piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid using transfer hydrogenation with formaldehyde (B43269) and a palladium catalyst, with reaction temperatures controlled around 90-95°C. google.com

The conversion of the precursor, 4-amino-1-methylpiperidine, to the target isocyanate is the final and most sensitive step. The choice of the phosgenating agent (e.g., phosgene, diphosgene, triphosgene) and the reaction solvent is paramount. Inert solvents such as toluene, dichloromethane, or chlorobenzene (B131634) are typically used to prevent side reactions. The reaction temperature must be carefully controlled, often starting at low temperatures and gradually warming to room temperature or slightly above to control the exothermic reaction and prevent the formation of urea (B33335) by-products.

The following table outlines key parameters that would be considered in the optimization of the synthesis of this compound from 4-amino-1-methylpiperidine.

| Parameter | Variable | Goal | Potential Issues |

| Solvent | Toluene, Dichloromethane, Ethyl Acetate | Solubilize reactants, inert to isocyanate | Reactivity with product, difficult removal |

| Temperature | 0°C to 50°C | Control reaction rate, minimize side reactions | Incomplete reaction, by-product formation |

| Phosgenating Agent | Phosgene, Diphosgene, Triphosgene | Efficient conversion of amine to isocyanate | Toxicity, formation of impurities |

| Base | Triethylamine, Pyridine, Proton Sponge | Scavenge HCl by-product | Catalyzing side reactions, purification challenges |

| Concentration | 0.1 M to 1 M | Maximize throughput, control exotherm | Increased side reactions, solubility issues |

This table represents a hypothetical optimization study for the synthesis of this compound based on general principles of isocyanate synthesis.

Ultimately, process development for the synthesis of this compound would involve a detailed Design of Experiments (DoE) approach to systematically explore the reaction parameter space and identify the optimal conditions for a safe, scalable, and high-yielding process.

Chemical Reactivity and Mechanistic Investigations of 4 Isocyanato 1 Methylpiperidine

Nucleophilic Addition Reactions

The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by various nucleophiles. masterorganicchemistry.com This reactivity is the foundation of many of the reactions that 4-Isocyanato-1-methylpiperidine undergoes. The general mechanism involves the addition of a nucleophile to the carbonyl carbon of the isocyanate, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final product. The rate and reversibility of these reactions are influenced by the basicity of the attacking nucleophile. masterorganicchemistry.com

The reaction between isocyanates and alcohols results in the formation of urethanes (also known as carbamates), a reaction of significant industrial importance, particularly in the production of polyurethanes. kuleuven.bemdpi.com The mechanism of this alcoholysis reaction has been the subject of detailed kinetic and mechanistic investigations. kuleuven.benih.gov

Theoretical and experimental studies suggest that the reaction proceeds through a multimolecular mechanism where two or three alcohol molecules participate in the transition state. kuleuven.be This multimolecular involvement facilitates the nucleophilic attack of one alcohol molecule on the isocyanate carbon, while the other alcohol molecules assist in proton transfer, thereby lowering the activation energy of the reaction. kuleuven.bemdpi.com The reaction is generally considered to be a concerted process. kuleuven.be The presence of excess alcohol can lead to lower activation energies compared to stoichiometric ratios. nih.govresearchgate.net

The general pathway for the formation of a urethane (B1682113) from this compound and an alcohol (R-OH) can be depicted as follows:

| Reactant | Product | Conditions |

| This compound | Urethane | Presence of an alcohol |

| Phenyl isocyanate | Urethane | 1-propanol, THF model |

| Di-isocyanates | Polyurethanes | Polyols |

Table 1: Examples of Urethane Formation Reactions mdpi.comnih.govresearchgate.net

Isocyanates readily react with primary and secondary amines to form substituted ureas. ucanr.edunih.gov This reaction is a cornerstone of various synthetic methodologies, including the preparation of biologically active compounds and polymers. ucanr.edunih.gov The synthesis of ureas from isocyanates is typically a rapid and high-yielding process. nih.gov

The reaction of this compound with an amine involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. This is followed by proton transfer to yield the corresponding urea (B33335). For instance, its reaction with an aniline (B41778) would produce a 1-aryl-3-(1-methylpiperidin-4-yl)urea. ucanr.edu

Furthermore, under certain conditions, the newly formed urea can react with another molecule of isocyanate to produce a biuret. This secondary reaction is more likely to occur when an excess of the isocyanate is used.

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary or Secondary Amine | Substituted Urea |

| Aryl isocyanates | Amine 1 | (1-propionylpiperidin-4-yl)ureas |

| Isocyanide | 4-benzoyloxymopholine | Urea |

Table 2: Examples of Urea Synthesis Reactions ucanr.edunih.gov

The reaction of isocyanates with thiols (mercaptans) yields thiourethanes (also known as thiocarbamates). researchgate.netupc.edu This reaction is analogous to the reaction with alcohols but often proceeds at a slower rate. The use of catalysts, such as tertiary amines or organotin compounds, can significantly accelerate the formation of thiourethanes. upc.eduresearchgate.net The thiol-isocyanate reaction is considered a "click reaction" due to its efficiency and high yields. upc.eduresearchgate.net

The mechanism involves the nucleophilic addition of the sulfur atom of the thiol to the carbonyl carbon of the isocyanate. researchgate.net In the presence of a basic catalyst, the thiol is deprotonated to form a more nucleophilic thiolate anion, which then rapidly attacks the isocyanate. mdpi.com

Similarly, isocyanates can react with thioamines to form thioureas, although this reaction is less commonly reported in the context of this compound. The trans-thiocarbamoylation process, where thiourethane groups can revert to isocyanate and thiol groups at elevated temperatures, has also been observed. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Isophorone diisocyanate | Pentaerythritol tetrakis(3-mercaptopropionate) | Basic and acid catalysts | Poly(thiourethane) thermosets |

| Hexamethylene diisocyanate | Limonene and squalene (B77637) thiols | - | Bio-based poly(thiourethane) vitrimer-like materials |

Table 3: Examples of Thiourethane Formation researchgate.netupc.edu

The reaction of isocyanates with water leads to the formation of an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide. researchgate.net The amine formed can then react with another molecule of isocyanate to produce a symmetrically disubstituted urea. This reaction is often a side reaction in polyurethane synthesis where moisture is present. researchgate.net

The reaction of this compound with water would initially form 1-methylpiperidin-4-amine and carbon dioxide. The newly formed amine could then react with another molecule of this compound to yield 1,3-bis(1-methylpiperidin-4-yl)urea.

Carboxylic acids can also react with isocyanates, although these reactions are more complex. The initial reaction can lead to the formation of a mixed anhydride, which is unstable and can decarboxylate to form an amide. Alternatively, the carboxylic acid can act as a catalyst for the trimerization of the isocyanate to form an isocyanurate. The reaction of carboxylic acids with isocyanates is generally less straightforward than with alcohols or amines and can lead to a mixture of products. libretexts.orgpearson.com

Cycloaddition Reactions

Isocyanates can participate in various cycloaddition reactions, acting as a 2π electron component. These reactions are valuable for the synthesis of heterocyclic compounds.

Isocyanates can undergo [2+2] cycloaddition reactions with various unsaturated compounds. For example, the reaction with an imine can lead to the formation of a 1,3-diazetidin-2-one ring system. A mechanically induced retro [2+2] cycloaddition of a 1,2-diazetidinone has been shown to generate an isocyanate and an imine. rsc.org While specific examples involving this compound in [2+2] cycloadditions are not extensively documented, its isocyanate functionality suggests its potential to participate in such reactions under appropriate conditions. These reactions can be thermally or photochemically initiated and can provide access to four-membered heterocyclic rings.

1,3-Dipolar Cycloadditions Involving the Isocyanate Group

The isocyanate functional group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.orgnih.gov This class of reactions is a powerful method for the synthesis of five-membered heterocyclic rings and proceeds via a concerted [4π + 2π] cycloaddition mechanism between a 1,3-dipole and a dipolarophile. wikipedia.orgyoutube.com In the context of this compound, the C=N or C=O double bond of the isocyanate can react with various 1,3-dipoles.

While specific examples involving this compound are not extensively documented in the literature, the general reactivity of isocyanates suggests that it can react with 1,3-dipoles such as nitrones, azides, and nitrile oxides. youtube.comacs.orgslideshare.net For instance, the reaction of an isocyanate with a nitrone can potentially yield either 1,2,4-oxadiazolidin-5-ones or 1,4,2-dioxazolidines, depending on whether the C=N or C=O bond of the isocyanate acts as the dipolarophile. acs.org Computational studies on the reaction between nitrones and isocyanates have indicated that the reaction can proceed through a stepwise mechanism. acs.org

The regioselectivity and stereoselectivity of these reactions are governed by both electronic and steric factors, as described by frontier molecular orbital (FMO) theory. nih.gov The electron-withdrawing nature of the isocyanate group makes it an effective dipolarophile, particularly when paired with electron-rich 1,3-dipoles.

Table 1: Illustrative Examples of 1,3-Dipolar Cycloaddition Reactions with Isocyanates

| 1,3-Dipole | Dipolarophile (Isocyanate) | Product Type | Reference |

| Nitrone | Alkyl/Aryl Isocyanate | 1,2,4-Oxadiazolidin-5-one or 1,4,2-Dioxazolidine | acs.org |

| Azide (B81097) | Alkyl/Aryl Isocyanate | Triazolinone derivative | youtube.com |

| Nitrile Oxide | Alkyl/Aryl Isocyanate | Oxadiazolinone derivative | youtube.com |

This table presents generalized examples of 1,3-dipolar cycloadditions involving isocyanates to illustrate the expected reactivity of this compound, in the absence of specific literature data for this compound.

Other Multicomponent Cycloaddition Frameworks

Isocyanates are valuable components in various multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single synthetic step. nih.govacs.org These reactions are highly atom-economical and offer a straightforward route to diverse chemical scaffolds. While specific MCRs involving this compound are not well-documented, its isocyanate functionality suggests its potential participation in several established MCR frameworks.

One of the most prominent classes of MCRs involving isocyanates is the Ugi four-component reaction (U-4CR) and related isocyanide-based MCRs. acs.orgnih.gov Although the classic Ugi reaction utilizes an isocyanide, variations exist where isocyanates can be incorporated. Metal-catalyzed cycloadditions, such as the rhodium-catalyzed [2+2+2] cycloaddition of isocyanates with two alkyne molecules, can lead to the formation of pyridone derivatives. nih.gov The participation of alkenyl isocyanates in such reactions has also been demonstrated, yielding complex heterocyclic systems. nih.gov

Furthermore, isocyanates can undergo [4+1] cycloaddition reactions with isocyanides to afford various five-membered heterocycles. acs.org The reactivity of the isocyanate is influenced by its substituents; electron-withdrawing groups enhance its electrophilicity and reactivity. rsc.org Given the alkyl nature of the substituent on this compound, its reactivity in these MCRs would be comparable to other aliphatic isocyanates.

Table 2: Examples of Multicomponent Cycloaddition Frameworks Involving Isocyanates

| Reaction Type | Components | Product Type | Reference |

| [2+2+2] Cycloaddition | Isocyanate, 2 x Alkyne | Pyridone | nih.gov |

| Ugi-type Reactions | Amine, Carbonyl, Isocyanate, (and other components) | Complex Amide Derivatives | rsc.org |

| [4+1] Cycloaddition | Vinyl Isocyanate, Isocyanide | Pyrrolinone Derivatives | acs.org |

This table provides examples of multicomponent cycloadditions where isocyanates are key reactants, illustrating the potential reactivity of this compound.

Electrophilic and Organometallic Reactions of the Isocyanato Group

The carbon atom of the isocyanate group is highly electrophilic and readily reacts with a wide range of nucleophiles. wikipedia.org This reactivity is central to the synthetic utility of isocyanates. Common nucleophiles that react with isocyanates include alcohols to form carbamates (urethanes), amines to form ureas, and water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. wikipedia.orgnoaa.gov The 1-methylpiperidine (B42303) moiety in this compound is an alkyl substituent and is expected to have a moderate electronic effect on the reactivity of the isocyanate group compared to aryl isocyanates. rsc.org

The reaction of isocyanates with organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), is a common method for the formation of amides. rsc.org The reaction proceeds via nucleophilic addition of the organometallic reagent to the carbonyl carbon of the isocyanate, followed by hydrolysis to yield the corresponding amide. While specific studies on the reaction of this compound with organometallic reagents are scarce, the general reactivity pattern is well-established for other isocyanates. rsc.orgacs.org Cobalt-catalyzed reductive coupling reactions of isocyanates with alkyl halides have also been developed for the synthesis of sterically hindered chiral amides. acs.org

Table 3: Illustrative Reactions of Isocyanates with Nucleophiles and Organometallic Reagents

| Reagent | Product Type | General Reaction |

| Alcohol (R'-OH) | Carbamate (B1207046) (Urethane) | R-NCO + R'-OH → R-NHCOOR' |

| Amine (R'₂NH) | Urea | R-NCO + R'₂NH → R-NHCONR'₂ |

| Water (H₂O) | Amine + CO₂ | R-NCO + H₂O → [R-NHCOOH] → R-NH₂ + CO₂ |

| Grignard Reagent (R'-MgX) | Amide | R-NCO + R'-MgX → R-NHCOR' |

| Organolithium (R'-Li) | Amide | R-NCO + R'-Li → R-NHCOR' |

This table summarizes the expected reactions of the isocyanate group in this compound with common nucleophiles and organometallic reagents, based on the general reactivity of isocyanates.

Stability and Degradation Pathways under Various Chemical Environments

The stability of this compound is influenced by the inherent reactivity of the isocyanate group and the properties of the piperidine (B6355638) ring. Isocyanates are known to be sensitive to moisture and can hydrolyze to form the corresponding amine and carbon dioxide. wikipedia.orgnoaa.gov Therefore, this compound is expected to be unstable in aqueous or protic solvents. libretexts.org The rate of hydrolysis can be influenced by the pH of the medium.

Aliphatic isocyanates can also undergo self-polymerization reactions, such as dimerization to form uretidiones and trimerization to form isocyanurates. nih.gov These reactions are often catalyzed by acids or bases. noaa.gov The stability of the 1-methylpiperidine ring itself is generally high, although degradation can occur under harsh conditions. For example, studies on the thermal degradation of piperazine/4-hydroxy-1-methylpiperidine blends for CO₂ capture have shown that "arm switching" reactions can occur at elevated temperatures. researchgate.net However, aliphatic isocyanates and their derivatives, such as isocyanurates, are known for their good chemical stability and resistance to degradation, which is why they are used in high-performance coatings. nih.gov The degradation of aliphatic amines under ozonation has been shown to proceed via oxygen-transfer reactions, leading to N-oxides and nitroalkanes. rsc.org

Table 4: Summary of Potential Degradation Pathways for this compound

| Condition | Potential Degradation Product(s) | Degradation Pathway |

| Presence of Water/Protic Solvents | 4-Amino-1-methylpiperidine + CO₂ | Hydrolysis of the isocyanate group |

| Acidic or Basic Catalysis | Uretidione and Isocyanurate derivatives | Dimerization and trimerization of the isocyanate group |

| High Temperature | Potential for ring-opening or rearrangement reactions | Thermal decomposition |

| Oxidative Environment (e.g., O₃) | N-oxide and nitro derivatives | Oxidation of the amine and isocyanate functionalities |

This table outlines the likely degradation pathways for this compound based on the known chemistry of isocyanates and piperidines.

Applications of 4 Isocyanato 1 Methylpiperidine in Advanced Chemical Synthesis and Materials Science

Utilization as a Building Block in Complex Organic Molecule Synthesis

The electrophilic nature of the isocyanate group in 4-Isocyanato-1-methylpiperidine allows it to react readily with a wide range of nucleophiles. This reactivity is harnessed by synthetic chemists to construct intricate molecular frameworks, incorporating the 1-methylpiperidine (B42303) moiety to influence properties such as solubility, basicity, and biological activity.

A primary application of this compound is in the synthesis of urea (B33335) and thiourea (B124793) derivatives. The isocyanate functional group (–N=C=O) undergoes a facile addition reaction with primary and secondary amines to form substituted ureas. beilstein-journals.orgnih.gov This reaction is typically high-yielding and proceeds under mild conditions, making it a robust method for creating a diverse library of compounds. asianpubs.org The resulting molecules incorporate the 1-methylpiperidine structure, which is a common motif in pharmacologically active compounds.

Similarly, reaction with thiols or other sulfur nucleophiles leads to the formation of thiourea derivatives. researchgate.netbeilstein-journals.org Thioureas are also significant in medicinal chemistry and materials science. nih.govbiointerfaceresearch.com The synthesis of these derivatives is straightforward, often involving the direct mixing of the isocyanate with the appropriate amine or thiol. ias.ac.in This versatility allows for the systematic modification of molecular structures to fine-tune their properties for specific applications.

Table 1: Synthesis of Urea and Thiourea Derivatives from this compound This table is illustrative and shows the general reaction scheme.

| Reactant | Product Class | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | N,N'-Substituted Urea | 1-methylpiperidin-4-yl)-3-substituted urea |

| Secondary Amine (R₂NH) | N,N',N'-Trisubstituted Urea | 1-(1-methylpiperidin-4-yl)-3,3-disubstituted urea |

| Thiol (R-SH) | Thiocarbamate* | S-alkyl (1-methylpiperidin-4-yl)carbamothioate |

| Amine + CS₂ then reaction with isocyanate | Thiourea | 1-(1-methylpiperidin-4-yl)-3-substituted thiourea |

Note: The direct reaction of isocyanates with thiols typically forms thiocarbamates. Thioureas are more commonly formed from isothiocyanates or by other methods involving carbon disulfide.

The isocyanate group is a powerful tool for the construction of nitrogen-containing heterocycles. nih.gov this compound can serve as a key electrophilic component in cyclization reactions. When reacted with a molecule containing two nucleophilic sites, or a nucleophilic site that can initiate a subsequent cyclization, it can lead to the formation of new ring systems.

The ability to selectively introduce the 1-methylpiperidine moiety into larger, more complex molecules is a key advantage of using this compound. The isocyanate group reacts chemoselectively with nucleophiles like amines and alcohols, allowing chemists to "decorate" a core structure with the piperidine (B6355638) ring. organic-chemistry.org

Role in Functional Polymer Development

In materials science, isocyanates are fundamental to the production of a vast range of polymers, most notably polyurethanes and polyureas. ontosight.ainih.gov While di-isocyanates are required for polymerization, mono-isocyanates like this compound play a crucial role in controlling polymer properties and introducing specific functionalities.

Polyurethanes are synthesized through the step-growth polymerization of di-isocyanates and polyols, while polyureas result from the reaction of di-isocyanates and polyamines. mdpi.commdpi.com In these polymerization processes, this compound can be utilized as a chain-capping or chain-terminating agent.

By introducing a controlled amount of this mono-isocyanate into the reaction mixture, the growth of the polymer chains can be stopped. This allows for precise control over the final molecular weight of the polymer. Furthermore, this process results in polymer chains that are terminated with a 1-methylpiperidine group. This end-group functionalization can significantly alter the bulk and surface properties of the material, affecting its solubility, thermal stability, and interaction with other materials. For example, functionalizing the ends of polymer chains can be used to create biocompatible surfaces on medical devices. bezwadabiomedical.comaidic.it

The concept of "click chemistry" describes reactions that are highly efficient, wide in scope, and generate minimal byproducts. researchgate.net The reaction of an isocyanate with a nucleophile, such as an amine or alcohol, is considered a "click" reaction due to its high yield and mild reaction conditions. researchgate.net This principle is powerfully applied in polymer science for post-polymerization modification.

Scientists can first synthesize a polymer with pendant nucleophilic groups (e.g., hydroxyl or amine side chains). Subsequently, this compound can be "clicked" onto these reactive sites along the polymer backbone. researchgate.netacs.org This approach allows for the creation of well-defined, complex polymer architectures where the density and distribution of the 1-methylpiperidine functionality can be precisely controlled. Such "clickable" systems are instrumental in developing advanced materials for applications ranging from drug delivery systems to specialized coatings and sensors. acs.org

Table 2: "Click" Modification of Polymers with this compound

| Pre-functionalized Polymer | "Click" Reaction | Resulting Polymer Architecture | Potential Application |

|---|---|---|---|

| Poly(2-hydroxyethyl methacrylate) | Reaction with pendant -OH groups | Polymer with pendant carbamate-linked 1-methylpiperidine groups | Modified hydrogels, biocompatible coatings |

| Poly(L-lysine) | Reaction with pendant -NH₂ groups | Polymer with pendant urea-linked 1-methylpiperidine groups | Gene delivery, antimicrobial surfaces |

| Amine-terminated Polymer | Reaction with terminal -NH₂ group | End-functionalized polymer with a terminal urea-linked 1-methylpiperidine | Surface modification, block copolymer synthesis |

Integration into Advanced Polymer Systems for Material Engineering

The isocyanate group is a cornerstone of polyurethane chemistry, reacting with hydroxyl groups to form urethane (B1682113) linkages. qucosa.de While di- and polyisocyanates are typically used to build the backbone of polyurethane polymers, monofunctional isocyanates such as this compound can be strategically employed to control polymer architecture and modify material properties. Its incorporation into a polymer chain effectively terminates growth at that site, allowing for the precise control of molecular weight and the creation of well-defined polymer structures.

Furthermore, the pendant N-methylpiperidine group introduces a basic, sterically hindered amine into the polymer structure. This can have several effects on the final material's properties. For instance, the presence of these amine groups can influence the polymer's solubility, thermal stability, and adhesion to various substrates. In the context of "smart" or functional polymers, the piperidine moiety can act as a site for further chemical modification or as a responsive element that changes its properties in response to environmental stimuli like pH.

The structure of the isocyanate used in polyurethane synthesis has a significant impact on the properties of the resulting material, including its mechanical strength, thermal characteristics, and potential for self-healing. mdpi.com While much research has focused on common diisocyanates like MDI, TDI, and HDI, the principles of structure-property relationships can be extended to specialty isocyanates like this compound. mdpi.com For example, the aliphatic nature of the piperidine ring would be expected to impart flexibility to the polymer chain, in contrast to the rigidity conferred by aromatic isocyanates.

Below is a table summarizing the general effects of different isocyanate types on polyurethane properties, which can be used to infer the potential impact of incorporating this compound.

| Isocyanate Type | Representative Examples | General Effect on Polyurethane Properties |

| Aromatic | MDI, TDI | High rigidity, high tensile strength, good phase separation |

| Aliphatic (Linear) | HDI | Good flexibility, UV stability, lower tensile strength |

| Aliphatic (Cyclic) | IPDI, HMDI | Good adhesion, excellent scratch healing, good self-healing |

This table presents generalized data on common isocyanates to illustrate structure-property relationships in polyurethane synthesis. mdpi.com

Catalytic Applications and Ligand Development

The unique chemical nature of this compound also suggests its potential utility in the field of catalysis, both as a catalyst itself and as a precursor for synthesizing specialized ligands for metal-based catalysts.

While the isocyanate group is electrophilic, the N-methylpiperidine portion of the molecule is basic. The basicity of the nitrogen atom in the piperidine ring can be harnessed in organic synthesis. For instance, related piperidine derivatives, such as 4-methylpiperidine, have been shown to be effective bases for tasks like the removal of the Fmoc protecting group in solid-phase peptide synthesis. scielo.org.mxresearchgate.net This suggests that under certain conditions, this compound could potentially act as an organic base catalyst. However, the high reactivity of the isocyanate group would need to be considered, as it could undergo side reactions with other components of the reaction mixture. The steric hindrance around the nitrogen atom, provided by the methyl group and the ring structure, might modulate its catalytic activity and selectivity in certain transformations.

A more promising application in catalysis for this compound is its use as a building block for the synthesis of novel ligands for transition metal catalysis. The isocyanate group can react with a wide variety of nucleophiles (e.g., amines, alcohols, thiols) to form ureas, carbamates, and thiocarbamates, respectively. organic-chemistry.org This reactivity allows for the straightforward introduction of the N-methylpiperidine moiety into a larger molecular scaffold designed to coordinate with a metal center.

The resulting ligands could be of interest for several reasons. The N-methylpiperidine group can act as a hemilabile ligand, meaning it can reversibly coordinate to the metal center, potentially opening up a coordination site during a catalytic cycle. Furthermore, the electronic and steric properties of the ligand can be fine-tuned by carefully choosing the nucleophile that reacts with the isocyanate. This modular approach to ligand synthesis is highly desirable in the development of new catalysts with improved activity, selectivity, and stability.

Guanidine-based ligands, which are conceptually related to the urea derivatives that can be formed from this compound, have been shown to be excellent N-donor ligands for a variety of transition metals, finding application in polymerization catalysis and other organic transformations. researchgate.netsemanticscholar.org This precedent suggests that ligands derived from this compound could also prove to be effective in a range of metal-catalyzed reactions.

The table below outlines potential ligand structures that could be synthesized from this compound and their potential applications in catalysis.

| Reactant for Isocyanate | Resulting Linkage | Potential Ligand Type | Potential Catalytic Applications |

| Primary or Secondary Amine | Urea | Bidentate or Multidentate N-donor | Polymerization, Cross-coupling Reactions |

| Alcohol | Carbamate (B1207046) | Bidentate N,O-donor | Asymmetric Catalysis |

| Thiol | Thiocarbamate | Bidentate N,S-donor | Oxidation/Reduction Reactions |

| Hydroxylamine | Hydroxyurea | Bidentate N,O-donor | Various Organic Transformations |

This table illustrates the potential for creating diverse ligand structures through the reaction of the isocyanate group, a principle supported by the known reactivity of isocyanates. organic-chemistry.org

Theoretical and Computational Studies on 4 Isocyanato 1 Methylpiperidine

Electronic Structure and Conformation Analysis

The electronic structure and conformational landscape of 4-isocyanato-1-methylpiperidine are fundamental to understanding its chemical behavior. Computational chemistry offers powerful tools to investigate these aspects in detail.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can elucidate the distribution of electron density, molecular orbital energies, and the nature of chemical bonds. biointerfaceresearch.comdntb.gov.ua The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom due to the adjacent electronegative nitrogen and oxygen atoms. nih.gov This makes it a primary site for nucleophilic attack. The piperidine (B6355638) ring, with its N-methyl group, exists predominantly in a chair conformation.

The conformational preference of the isocyanate group at the C4 position (axial vs. equatorial) is a key aspect. DFT calculations can determine the relative energies of these conformers. Generally, for substituted piperidines, the equatorial position is favored for bulky substituents to minimize steric hindrance. nih.gov However, the electronic effects of the isocyanate group and its interaction with the piperidine ring nitrogen can influence this equilibrium.

Table 1: Calculated Relative Energies of this compound Conformers using DFT

| Conformer | Isocyanate Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | 0.00 |

| 2 | Axial | 1.5 - 2.5 |

Note: These values are illustrative and based on typical energy differences for substituted piperidines. Actual values would require specific DFT calculations for this molecule.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a more rigorous, albeit computationally expensive, approach to calculating molecular properties from first principles. mdpi.comchemrxiv.org These methods can be used to obtain highly accurate geometries, vibrational frequencies, and electronic properties. For this compound, ab initio calculations can offer a benchmark for the results obtained from DFT. researchgate.net

Semi-empirical methods, such as AM1 and PM3, offer a faster computational alternative, which is particularly useful for larger systems or for preliminary conformational searches. researchgate.netcase.edunih.gov While less accurate than DFT or ab initio methods, they can provide valuable qualitative insights into the molecular structure and electronic properties. researchgate.net For instance, they can be employed to rapidly screen a large number of conformers before subjecting the most stable ones to higher-level calculations.

Table 2: Comparison of Calculated Dipole Moments using Different Computational Methods

| Method | Dipole Moment (Debye) |

| Semi-Empirical (AM1) | 2.5 - 3.0 |

| DFT (B3LYP/6-31G*) | 3.0 - 3.5 |

| Ab Initio (MP2/6-311G**) | 3.2 - 3.7 |

Note: These are expected ranges for a molecule with the structure of this compound, based on general trends observed for similar compounds.

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is instrumental in elucidating the mechanisms of reactions involving this compound and in studying their kinetics.

The isocyanate group is highly reactive towards nucleophiles such as alcohols, amines, and water. acs.org Computational methods can be used to model these reactions, identify the transition states, and calculate the activation energies. For example, the reaction with an alcohol to form a urethane (B1682113) can proceed through a concerted or a stepwise mechanism. mdpi.com By mapping the potential energy surface, the most favorable reaction pathway can be determined. nih.gov

The characterization of the transition state geometry provides crucial information about the bond-forming and bond-breaking processes. For the reaction of this compound with a nucleophile, the transition state would likely involve the nucleophilic attack on the carbonyl carbon of the isocyanate group. acs.org

Table 3: Illustrative Activation Energies for the Reaction of this compound with Methanol

| Reaction Step | Activation Energy (kcal/mol) |

| Nucleophilic Attack | 15 - 20 |

| Proton Transfer | 5 - 10 |

Note: These values are hypothetical and serve to illustrate the kind of data that can be obtained from transition state calculations.

The reactions of isocyanates can be catalyzed by various species, including organocatalysts like tertiary amines or organometallic compounds. acs.orgyoutube.com Computational modeling can be used to understand how these catalysts lower the activation energy of the reaction. For instance, a proline-based catalyst could activate the isocyanate group through hydrogen bonding, making it more susceptible to nucleophilic attack. youtube.com

By modeling the interaction of this compound with a catalyst and a nucleophile, the entire catalytic cycle can be mapped out. This includes the formation of catalyst-substrate complexes, the transition state for the key bond-forming step, and the release of the product and regeneration of the catalyst.

Structure-Reactivity Relationship Investigations and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the reactivity of a series of related compounds based on their structural and electronic properties. nih.gov For a series of substituted piperidine isocyanates, QSAR studies could correlate their reactivity with descriptors such as the charge on the isocyanate carbon, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and steric parameters. elsevierpure.com

These models are valuable for the rational design of new molecules with desired reactivity profiles. By understanding the key structural features that govern reactivity, it is possible to computationally screen virtual libraries of compounds before undertaking their synthesis and experimental testing.

Advanced Analytical Research Methodologies for 4 Isocyanato 1 Methylpiperidine

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a powerful tool for elucidating the precise structure of 4-Isocyanato-1-methylpiperidine by providing information about the chemical environment of hydrogen, carbon, and nitrogen atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring and the N-methyl group. The protons on the piperidine ring would appear as complex multiplets due to spin-spin coupling. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) would be shifted downfield compared to those further away (C3 and C5) due to the electron-withdrawing effect of the nitrogen. The proton at the C4 position, being attached to the carbon bearing the isocyanate group, would also exhibit a characteristic chemical shift. The N-methyl protons would appear as a singlet, typically in the range of 2.2-2.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the isocyanate group (-N=C=O) is highly deshielded and would appear significantly downfield, typically in the range of 120-130 ppm. The carbons of the piperidine ring would show distinct signals, with the carbons adjacent to the ring nitrogen (C2 and C6) appearing at a different chemical shift than the carbons at the C3 and C5 positions. The C4 carbon, attached to the isocyanate group, would also have a characteristic chemical shift. The N-methyl carbon would appear as a single peak at a higher field.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | N-CH₃ | 2.2 - 2.5 (singlet) |

| ¹H | Piperidine Ring Protons | 1.5 - 3.5 (multiplets) |

| ¹³C | -N=C =O | 120 - 130 |

| ¹³C | Piperidine Ring Carbons | 25 - 60 |

| ¹³C | N-C H₃ | ~45 |

| ¹⁵N | -N =C=O | Varies (specific to isocyanates) |

| ¹⁵N | Piperidine N | Varies |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques that are highly effective for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of this compound is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O). This band typically appears in the region of 2240-2280 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations of the piperidine ring and the methyl group in the 2800-3000 cm⁻¹ region, and C-H bending vibrations in the 1350-1470 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy also provides valuable information. The symmetric stretch of the isocyanate group, which is often weak in the IR spectrum, can be observed in the Raman spectrum. Furthermore, the C-N stretching vibrations of the piperidine ring and the C-C skeletal vibrations contribute to the Raman spectrum, providing a detailed fingerprint of the molecule. The combination of IR and Raman data offers a more complete picture of the vibrational modes of the molecule. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| -N=C=O | Asymmetric Stretch | 2240 - 2280 | IR (Strong) |

| -N=C=O | Symmetric Stretch | ~1400-1500 | Raman |

| C-H (Aliphatic) | Stretch | 2800 - 3000 | IR, Raman |

| C-H | Bend | 1350 - 1470 | IR, Raman |

| C-N | Stretch | 1000 - 1250 | IR, Raman |

High-Resolution Mass Spectrometry (MS) for Product Characterization and Isotopic Labeling Studies

High-resolution mass spectrometry (HRMS) is a critical tool for determining the exact molecular weight and elemental composition of this compound. It can also be used to characterize its fragmentation patterns, which is useful for structural confirmation and for identifying reaction products.

In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, providing the exact mass of the compound. HRMS allows for the determination of the molecular formula with high accuracy.

The fragmentation of this compound would likely involve the loss of the isocyanate group (·NCO) or the entire isocyanato functional group. Fragmentation of the piperidine ring is also expected, leading to characteristic daughter ions. For instance, cleavage of the bond between the C4 and the isocyanate group could occur. Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C or ¹⁵N), can be used in conjunction with MS to trace the pathways of chemical reactions and to elucidate fragmentation mechanisms. mdpi.comnih.govmiamioh.edu

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of isocyanates. Due to their high reactivity, isocyanates are often derivatized before analysis to form stable compounds that are more amenable to chromatographic separation and detection. epa.govnih.govnih.gov Common derivatizing agents include 1-(2-methoxyphenyl)piperazine (B120316) and di-n-butylamine. nih.govnih.gov

The resulting urea (B33335) derivatives can be separated using reversed-phase HPLC with a C18 column and detected using UV or mass spectrometry (LC-MS). sigmaaldrich.comepa.gov The choice of mobile phase, typically a mixture of acetonitrile (B52724) and water with a buffer, is optimized to achieve good separation of the derivatized analyte from byproducts and unreacted starting materials. sigmaaldrich.com HPLC methods can be validated for linearity, accuracy, and precision to ensure reliable quantification for purity assessment. metrohm.com

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV or Mass Spectrometry (MS) |

| Derivatizing Agent | 1-(2-methoxyphenyl)piperazine, Di-n-butylamine |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of this compound. Similar to HPLC, direct analysis can be challenging due to the compound's reactivity and polarity. Derivatization is often employed to increase volatility and thermal stability.

The derivatized compound can be separated on a capillary GC column, and the mass spectrometer provides sensitive and selective detection. researchgate.netcmbr-journal.com The retention time of the derivative is a key parameter for identification, while the mass spectrum provides definitive structural confirmation. GC-MS is particularly useful for reaction monitoring, allowing for the rapid identification and quantification of reactants, products, and intermediates in a complex mixture. researchgate.net

| Parameter | Typical Conditions |

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Mass Spectrometry (MS) |

| Injection Mode | Split/Splitless |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography stands as a definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into molecular geometry, conformational preferences, and intermolecular interactions that govern the packing of molecules in the crystal lattice. For derivatives of this compound, X-ray crystallography can unambiguously determine the stereochemistry and solid-state conformation, which are crucial for understanding their chemical and biological properties.

The solid-state structure of fenpiverinium (B1207433) bromide was determined by single-crystal X-ray diffraction, revealing detailed information about its molecular architecture. mdpi.comresearchgate.net The analysis showed that fenpiverinium bromide crystallizes in the monoclinic crystal system. Two crystalline forms have been reported: an anhydrous form (Fen-brom) and a hemihydrate (Fen-brom-hydrate). mdpi.com

In the anhydrous form, the piperidine ring adopts a stable chair conformation. mdpi.com The asymmetric unit consists of one fenpiverinium cation and one bromide anion. The phenyl rings are twisted with respect to each other. mdpi.com The crystal packing is stabilized by intermolecular interactions, including N-H···Br and C-H···O hydrogen bonds, which link the molecules into a supramolecular architecture. researchgate.net

The detailed structural parameters obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, provide a fundamental basis for computational modeling and structure-activity relationship studies of related compounds.

Table 1. Crystallographic Data for Fenpiverinium Bromide Derivatives mdpi.com

| Parameter | Fenpiverinium Bromide (Anhydrous) | Fenpiverinium Bromide Hemihydrate |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | C2/c |

| a (Å) | Value not specified in abstract | Value not specified in abstract |

| b (Å) | Value not specified in abstract | Value not specified in abstract |

| c (Å) | Value not specified in abstract | Value not specified in abstract |

| α (°) ** | 90 | 90 |

| β (°) | Value not specified in abstract | Value not specified in abstract |

| γ (°) ** | 90 | 90 |

| Piperidine Ring Conformation | Chair | Chair |

| Key Intermolecular Interactions | N-H···Br, C-H···O | N-H···Br, C-H···O, O-H···Br |

Future Research Directions and Emerging Trends for 4 Isocyanato 1 Methylpiperidine

Sustainable Synthesis Routes and Green Chemistry Principles

The traditional synthesis of isocyanates often involves hazardous reagents like phosgene (B1210022), prompting a significant shift towards greener and more sustainable alternatives. rsc.orgdigitellinc.com For 4-Isocyanato-1-methylpiperidine, future research will likely concentrate on eliminating toxic inputs and minimizing waste, in line with the principles of green chemistry.

A primary focus is the development of phosgene-free synthetic routes. digitellinc.com One of the most promising methods is the Curtius Rearrangement, which starts from carboxylic azides and proceeds through a thermal or photochemical decomposition to form the isocyanate. libretexts.org This approach is considered one of the cleanest and highest-yielding methods, with relatively inexpensive reagents and inert byproducts. google.com Research efforts will likely aim to optimize this reaction for 4-carboxy-1-methylpiperidine derivatives, potentially using safer in-situ generation of the acyl azide (B81097) intermediate to avoid the isolation of potentially explosive compounds. google.com

Other emerging green strategies include:

Catalytic Carbonylation: Direct reductive carbonylation of corresponding nitro or amino compounds using carbon monoxide (CO) or alternative carbonyl sources like dimethyl carbonate (DMC) or even carbon dioxide (CO2) is a key area of research. digitellinc.comresearchgate.net These methods, while challenging, would represent a significant advancement in sustainable isocyanate production by avoiding stoichiometric toxic reagents. digitellinc.com

Thermal Cracking of Carbamates: A two-step, non-phosgene alternative involves the initial synthesis of N-substituted carbamates, followed by their thermal cracking to yield the isocyanate and an alcohol. researchgate.net This route avoids the use of chlorides, simplifying purification and improving product quality. researchgate.net

Use of Greener Reagents: Investigating dehydrating agents like p-toluenesulfonyl chloride (p-TsCl) for the conversion of N-formamides to isocyanides (which can then be converted to isocyanates) offers a less toxic and more practical alternative to reagents like phosphoryl trichloride. rsc.org

By embracing these green chemistry principles, the synthesis of this compound can become more environmentally friendly, safer, and economically viable.

Exploration of Novel Reactivity and Transformation Pathways

The dual functionality of this compound—the highly electrophilic isocyanate group and the versatile piperidine (B6355638) ring—opens up a vast landscape for exploring novel chemical transformations. Future research will likely move beyond simple derivatization to uncover unique reactivity and construct complex molecular architectures.

The isocyanate group is a powerful tool for forming a variety of linkages, including urethanes, ureas, and amides. Research will focus on leveraging this reactivity in new ways:

Multicomponent Reactions: Designing novel multicomponent reactions where this compound acts as a key building block can lead to the rapid assembly of complex, drug-like molecules in a single step.

Switchable Catalysis: Developing catalytic systems that can selectively activate either the isocyanate group or a position on the piperidine ring would allow for controlled, sequential transformations of the molecule, building molecular complexity in a programmable manner.

The piperidine scaffold itself offers numerous opportunities for novel transformations:

C-H Functionalization: Recent advances in catalytic C-H activation and oxidation can be applied to the piperidine ring. news-medical.net This would allow for the direct introduction of new functional groups at various positions, bypassing traditional multi-step synthetic sequences that often require protecting groups. news-medical.net

Radical Cross-Coupling: Combining biocatalytic oxidation with modern radical cross-coupling techniques offers a powerful strategy to form new carbon-carbon bonds, enabling access to previously inaccessible or expensive-to-make substituted piperidine structures. news-medical.net

Ring Distortion and Expansion/Contraction: Exploring reactions that lead to the expansion or contraction of the piperidine ring could generate novel heterocyclic systems with unique three-dimensional shapes, which are highly sought after in drug discovery.

These explorations will not only expand the synthetic utility of this compound but also provide access to new chemical entities for screening in various applications.

Advanced Material Science Applications in Emerging Technologies

The isocyanate functionality makes this compound a valuable monomer for the synthesis of polyurethanes and other polymers. rsc.orghenkel-adhesives.com Future research will focus on creating advanced materials with tailored properties for emerging technologies, moving beyond conventional applications.

The incorporation of the 1-methylpiperidine (B42303) moiety into a polymer backbone can impart unique characteristics:

Smart and Responsive Materials: The basic nitrogen of the piperidine ring can act as a pH-responsive center. Polymers incorporating this unit could exhibit tunable properties, such as swelling or solubility changes, in response to pH variations. This could be exploited in drug delivery systems, sensors, or self-healing materials.

Bio-based and Sustainable Polymers: There is a strong trend towards developing polyurethanes from renewable resources to reduce reliance on petrochemicals. patsnap.compatsnap.com Research could explore the synthesis of this compound from bio-based precursors or its copolymerization with bio-derived polyols to create more sustainable polyurethane materials. researchgate.net

High-Performance Coatings and Adhesives: Polyurethanes are known for their use in high-performance coatings and adhesives. henkel-adhesives.compatsnap.com The specific structure of the piperidine unit could be used to fine-tune properties such as thermal resistance, adhesion to various substrates, and chemical resistance for demanding applications in aerospace, automotive, and electronics. henkel-adhesives.com

Nanotechnology Integration: The integration of nanoparticles or nanostructures with isocyanate chemistry is a growing field. patsnap.com this compound could be used to functionalize the surface of nanoparticles or to create polymer nanocomposites with enhanced mechanical strength, durability, or conductive properties.

By strategically designing polymers that leverage the unique structural features of this compound, researchers can develop new materials to meet the demands of next-generation technologies.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Research

To accelerate research and development, the synthesis and application of this compound will increasingly be integrated into automated and continuous manufacturing platforms. chemspeed.comyoutube.com These technologies offer significant advantages in terms of safety, efficiency, scalability, and data generation.

Flow Chemistry: Continuous flow chemistry is particularly well-suited for handling reactive intermediates and potentially hazardous reactions, which are common in isocyanate synthesis. researchgate.netrsc.org

Enhanced Safety: The Curtius rearrangement, a key sustainable route to isocyanates, involves an acyl azide intermediate. Performing this reaction in a flow reactor minimizes the volume of the potentially explosive intermediate at any given time, significantly improving safety. google.com

Precise Process Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, better selectivity, and more consistent product quality. nih.gov

Scalability: Processes developed in lab-scale flow reactors can often be scaled up more easily and predictably than traditional batch processes by simply running the system for longer or by using parallel reactor lines. nih.gov A continuous flow process for producing isocyanates via the Curtius rearrangement has been developed, demonstrating the feasibility of this approach for safe and scalable production. google.com

Automated Synthesis Platforms: Automated platforms can dramatically increase the throughput of synthesizing and screening derivatives of this compound. sigmaaldrich.comyoutube.com These systems can:

Perform parallel synthesis to rapidly create libraries of related compounds by reacting the isocyanate with various nucleophiles (alcohols, amines, etc.). chemspeed.comimperial.ac.uk

Automate the entire workflow, from reagent dispensing and reaction work-up to purification and analysis. youtube.comsigmaaldrich.com

Integrate artificial intelligence and machine learning algorithms to optimize reaction conditions and even predict synthetic routes, accelerating the discovery of new molecules and materials. youtube.com

The combination of flow chemistry for safe and efficient production with automated platforms for high-throughput synthesis and screening will be a powerful engine for innovation, enabling the rapid exploration of the chemical space around this compound and accelerating its translation into practical applications.

Q & A

Q. Reproducibility Guidelines :

- Document all reaction parameters (temperature, solvent purity, catalyst loading) in line with IUPAC standards for chemical synthesis .

- Validate purity via HPLC (≥95%) and characterize intermediates using NMR (¹H/¹³C) and mass spectrometry. Cross-reference spectral data with databases like NIST Chemistry WebBook .

Basic Question: How should researchers characterize the stability of this compound under varying experimental conditions?

Methodological Answer:

Adopt a factorial design approach to assess stability under stressors:

- Variables : Temperature (25°C vs. 40°C), humidity (dry vs. 60% RH), solvent polarity (aqueous vs. organic).

- Analytical Tools :

- Track isocyanate degradation via FTIR or Raman spectroscopy.

- Quantify hydrolytic byproducts (e.g., urea derivatives) using LC-MS .

- Data Interpretation : Use Arrhenius plots to model degradation kinetics and predict shelf-life .

Basic Question: What theoretical frameworks guide the study of this compound’s reactivity in medicinal chemistry?

Methodological Answer:

Link research to established theories:

- Molecular Orbital Theory : Predict regioselectivity in nucleophilic additions (e.g., amine-isocyanate reactions) using DFT calculations (e.g., Gaussian 16) to model electron density maps .

- Hammett Linear Free Energy Relationships : Correlate substituent effects on reaction rates for structure-activity relationship (SAR) studies .

- Pharmacophore Modeling : Map steric/electronic features to hypothesize biological targets (e.g., enzyme inhibition) .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Systematic Review : Conduct a meta-analysis of published IC₅₀ values, noting variances in assay conditions (e.g., cell lines, incubation times) .

- Controlled Replication : Reproduce key studies using standardized protocols (e.g., NIH/WHO guidelines for cytotoxicity assays) .

- Statistical Harmonization : Apply multivariate regression to adjust for confounding variables (e.g., solvent DMSO concentration) .

Advanced Question: What experimental designs are suitable for elucidating the reaction mechanisms of this compound with biomolecules?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated nucleophiles (e.g., primary amines) to infer transition-state structures .

- Trapping Intermediates : Use low-temperature NMR (-80°C) to isolate and characterize transient species (e.g., carbamoyl adducts) .

- Computational Modeling : Combine MD simulations (AMBER/CHARMM) with QM/MM to map free-energy landscapes of reaction pathways .

Advanced Question: How can researchers develop robust analytical methods for quantifying trace impurities in this compound?

Methodological Answer:

- Sample Preparation : Derivatize impurities (e.g., residual amines) with dansyl chloride for enhanced UV detection .

- Chromatographic Optimization :

- Cross-Validation : Confirm results via orthogonal techniques (e.g., GC-MS for volatile byproducts) .

Advanced Question: What strategies address discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?

Methodological Answer:

- Error Analysis : Compare computed (COSMO-RS) vs. experimental logP values. Adjust solvation models for polar aprotic solvents .

- Experimental Calibration : Measure partition coefficients (octanol/water) using shake-flask method with HPLC quantification .

- Collaborative Benchmarking : Share datasets via platforms like PubChem to refine predictive algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.